2-fluoro-N,N-dimethyl-4-nitroaniline
Overview
Description
2-fluoro-N,N-dimethyl-4-nitroaniline is a compound that has been studied for its interesting chemical and physical properties. It is related to the compound N,N-dimethyl-4-nitroaniline, which is known for its piezoelectric properties and ability to form nanocrystals with potential applications in energy harvesting and solid-state blue emitters . The fluorinated analog, 2-fluoro-4-nitroanisole, has been investigated for its photoreactivity, particularly in the context of photosubstitution reactions with n-hexylamine, which suggests a complex behavior involving different excited states .
Synthesis Analysis
The synthesis of related compounds such as N,N-dimethyl-4-nitroaniline has been explored in the context of creating piezoelectric materials. These materials are synthesized by embedding the organic nitroaniline nanocrystals into polymer microfibers using techniques like electrospinning . Although the synthesis of 2-fluoro-N,N-dimethyl-4-nitroaniline is not explicitly detailed in the provided papers, it can be inferred that similar methods could be applied to synthesize this compound with potential modifications to introduce the fluorine atom at the appropriate position on the aromatic ring.
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-4-nitroaniline is characterized by an acentric crystalline structure, which is crucial for its piezoelectric properties . The presence of the nitro group and the dimethylamino group likely contributes to the charge transfer capabilities of the molecule. The fluorinated analog would have a similar structure with the addition of a fluorine atom, which could influence the electronic properties and the overall reactivity of the molecule.
Chemical Reactions Analysis
The chemical reactivity of 2-fluoro-4-nitroanisole, a closely related compound, has been studied in photoreaction with n-hexylamine. This reaction proceeds via a dual mechanistic pathway involving different triplet excited states, leading to fluoride and methoxy substitution products . This suggests that 2-fluoro-N,N-dimethyl-4-nitroaniline could also exhibit interesting reactivity under photochemical conditions, potentially through similar excited state mechanisms.
Physical and Chemical Properties Analysis
N,N-dimethyl-4-nitroaniline exhibits remarkable piezoelectric properties, with a high piezoelectric output voltage coefficient, and also shows solid-state blue fluorescence . These properties are indicative of the potential utility of the compound in various applications, including energy harvesting and as an emitter in optoelectronic devices. The fluorinated derivative would likely retain some of these properties, with the fluorine atom possibly affecting the piezoelectric response and the fluorescence characteristics due to its electronegative nature.
Scientific Research Applications
1. Chemical Complex Formation
2-fluoro-N,N-dimethyl-4-nitroaniline, along with similar compounds, has been used in the preparation of new chemical complexes with metals like copper(II), nickel(II), and cobalt(II). These complexes are characterized by their infrared, electronic spectra, and magnetic moments, indicating their potential utility in various chemical applications (Devoto, Massacesi, Pinna, & Ponticelli, 1982).
2. Dye Intermediate and Pharmaceutical Use
4-Fluoro-3-nitroaniline, a compound similar to 2-fluoro-N,N-dimethyl-4-nitroaniline, has found significant importance as a novel dye intermediate in the United States. Its potential for extension in pharmaceuticals and insecticides has also been noted, highlighting its versatility in various industrial applications (Bil, 2007).
3. Functionalization of Silica Particles
Research has explored the functionalization of silica particles with chromophores and amino groups using 2-fluoro-N,N-dimethyl-4-nitroaniline and related compounds. This process equips silica particles with primary amino and various chromophoric groups, suggesting applications in areas like material science and nanotechnology (Roth et al., 2006).
4. Development of UV-Vis-sensitive pH Sensors
2-fluoro-N,N-dimethyl-4-nitroaniline has been used in the development of water-soluble UV-Vis-sensitive pH sensors. These sensors undergo changes in protonation and deprotonation depending on the pH, as observed through UV-Vis spectroscopy, which can have significant implications in chemical and environmental sensing applications (Roth, Jbarah, Holze, Friedrich, & Spange, 2006).
5. Photoprobes in Biochemical Research
2-fluoro-4-nitrophenyl ethers, similar to 2-fluoro-N,N-dimethyl-4-nitroaniline, have been studied as potential biochemical photoprobes. Their photosubstitution with various amines suggests potential applications in biochemical research and drug development (Pleixats et al., 1989).
6. Nonlinear Optical Properties
Studies on organic crystals containing charge-transfer interactions, such as nitroanilines with donor and acceptor substituents, have included compounds like 2-fluoro-5-nitroaniline. These studies focus on their nonlinear optical properties, which can be critical in the development of new materials for optical technologies (Yanes et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-N,N-dimethyl-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXUWCWOGLFTTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634902 | |
Record name | 2-Fluoro-N,N-dimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N,N-dimethyl-4-nitroaniline | |
CAS RN |
65739-04-0 | |
Record name | 2-Fluoro-N,N-dimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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